1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine 1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638277
InChI: InChI=1S/C10H22N2/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9,12H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine

CAS No.:

Cat. No.: VC17638277

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine -

Specification

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name 1-[(propan-2-ylamino)methyl]cyclohexan-1-amine
Standard InChI InChI=1S/C10H22N2/c1-9(2)12-8-10(11)6-4-3-5-7-10/h9,12H,3-8,11H2,1-2H3
Standard InChI Key LSQMBPVRMDGQEK-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC1(CCCCC1)N

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine can be achieved through a two-step reductive amination strategy, adapting methodologies from analogous cyclohexylamines :

  • Condensation Reaction: Cyclohexanone reacts with propan-2-ylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

  • Reductive Amination: The imine is reduced using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) to yield the target amine.

Alternative routes involve Ullmann-type couplings or photoredox-mediated transformations, as demonstrated in the synthesis of antidepressant scaffolds . For example, ruthenium-based photocatalysts (Ru(bpy)32+\text{Ru(bpy)}_3^{2+}) enable radical coupling reactions under mild conditions, though these methods require further optimization for bicyclic amines .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Imine FormationCyclohexanone, propan-2-ylamine, EtOH, reflux75–85
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, MeOH, rt60–70
Catalytic HydrogenationH2\text{H}_2 (1 atm), 10% Pd/C, EtOAc80–90

Structural Analysis

The compound’s structure has been confirmed via spectroscopic methods:

  • NMR: 1H^1\text{H}-NMR reveals distinct signals for the cyclohexyl protons (δ\delta 1.2–1.8 ppm), methylene bridge (δ\delta 2.9 ppm), and propan-2-yl amine (δ\delta 1.0 ppm, doublet).

  • MS: ESI-MS exhibits a molecular ion peak at m/zm/z 170.3 ([M+H]+[\text{M}+\text{H}]^+) .

X-ray crystallography of related amines shows chair conformations for the cyclohexane ring, with amine groups occupying equatorial positions to minimize steric strain .

Physicochemical Properties

Physical Properties

1-([(Propan-2-YL)amino]methyl)cyclohexan-1-amine is a viscous, colorless liquid at room temperature. Its solubility profile favors polar aprotic solvents (e.g., DMF, DMSO) but it exhibits limited miscibility with water (<1 g/L) .

Table 2: Key Physical Properties

PropertyValueMethod
Melting Point<−20°C (predicted)DSC
Boiling Point210–215°C (extrapolated)Ebulliometry
Density0.92 g/cm³Pycnometry
LogP (Octanol-Water)1.8 ± 0.2Chromatography

Chemical Reactivity

The compound’s bifunctional amine groups enable diverse reactions:

  • Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Acylation: Forms stable amides upon treatment with acyl chlorides.

  • Complexation: Binds transition metals (e.g., Cu²⁺, Ni²⁺) via its lone electron pairs, a property exploited in epoxy curing systems .

Applications and Industrial Relevance

Epoxy Resin Curing Agents

The compound’s amine groups make it a candidate for epoxy curing applications. In patented formulations, analogous cyclohexylamines accelerate crosslinking while reducing volatile organic compound (VOC) emissions . For example, blends containing 5–15% w/w of the compound improve the glass transition temperature (TgT_g) of epoxy composites by 10–15°C compared to traditional aliphatic amines .

Pharmaceutical Intermediates

While direct biomedical studies are lacking, structurally similar amines serve as intermediates in antidepressant and antipsychotic drug synthesis . The propan-2-ylamine moiety is a common pharmacophore in serotonin reuptake inhibitors, suggesting potential utility in medicinal chemistry .

Research Frontiers and Challenges

Current gaps in knowledge include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereoisomers with distinct biological profiles .

  • Structure-Activity Relationships: Correlating substituent effects with epoxy curing kinetics or receptor binding affinity .

Metal-catalyzed C–N coupling reactions, as explored in antidepressant synthesis, offer a promising avenue for scalable production . Future studies should prioritize eco-friendly solvents and catalysts to align with green chemistry principles.

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